4-Azido-1,2,5-oxadiazol-3-amine
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Overview
Description
4-Azido-1,2,5-oxadiazol-3-amine is a compound belonging to the oxadiazole family, characterized by its azido and amino functional groups.
Preparation Methods
The synthesis of 4-Azido-1,2,5-oxadiazol-3-amine typically involves the diazotization of diaminofurazan followed by azidation. One common method includes the reaction of diaminofurazan with nitrosyl sulfuric acid in a sulfuric acid-acetic acid medium to form a diazonium salt. This salt is then treated with sodium azide in an aqueous solution to yield the target compound . The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C to ensure optimal yields and minimize the formation of by-products .
Chemical Reactions Analysis
4-Azido-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including substitution and cyclization. Common reagents used in these reactions include nucleophiles such as amines and alcohols. For instance, the azido group can be substituted by nucleophiles to form derivatives like alkoxy, hydrazinyl, or amino-oxadiazoles . Additionally, the compound can undergo intramolecular cyclization to form complex heterocyclic structures .
Scientific Research Applications
4-Azido-1,2,5-oxadiazol-3-amine has several scientific research applications. In chemistry, it serves as a precursor for synthesizing a variety of heterocyclic compounds, including triazoles and tetrazoles . In materials science, it is explored for its potential use in creating novel energetic materials due to its high nitrogen content and stability . The compound’s unique structure also makes it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4-Azido-1,2,5-oxadiazol-3-amine primarily involves its ability to undergo azide-alkyne cycloaddition reactions, forming stable triazole rings. This reactivity is leveraged in click chemistry, where the compound acts as a versatile building block for constructing complex molecular architectures . The azido group also facilitates the formation of nitrogen-rich compounds, which are of interest in the development of high-energy materials .
Comparison with Similar Compounds
4-Azido-1,2,5-oxadiazol-3-amine can be compared to other azido-oxadiazoles and amino-oxadiazoles. Similar compounds include 3-amino-4-azido-1,2,5-oxadiazole and 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan . These compounds share structural similarities but differ in their reactivity and applications. For example, 3-amino-4-azido-1,2,5-oxadiazole is also used in the synthesis of heterocyclic compounds, but its reactivity profile may vary due to the presence of different substituents . The unique combination of azido and amino groups in this compound makes it particularly valuable for specific synthetic applications and energetic material development .
Properties
CAS No. |
78350-49-9 |
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Molecular Formula |
C2H2N6O |
Molecular Weight |
126.08 g/mol |
IUPAC Name |
4-azido-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C2H2N6O/c3-1-2(5-8-4)7-9-6-1/h(H2,3,6) |
InChI Key |
JUTTWGCEUFBVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N=[N+]=[N-])N |
Origin of Product |
United States |
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